molecular formula C20H22N6O B5979326 N-(1-benzylpiperidin-4-yl)-3-(1H-tetrazol-1-yl)benzamide

N-(1-benzylpiperidin-4-yl)-3-(1H-tetrazol-1-yl)benzamide

Cat. No.: B5979326
M. Wt: 362.4 g/mol
InChI Key: NKILRRLWJCEVRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-benzylpiperidin-4-yl)-3-(1H-tetrazol-1-yl)benzamide is a synthetic organic compound with a molecular formula of C21H24N6O This compound is characterized by the presence of a benzylpiperidine moiety linked to a tetrazole ring through a benzamide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-benzylpiperidin-4-yl)-3-(1H-tetrazol-1-yl)benzamide typically involves the following steps:

    Formation of Benzylpiperidine: The initial step involves the synthesis of 1-benzylpiperidine through the reaction of piperidine with benzyl chloride under basic conditions.

    Introduction of Tetrazole Ring: The next step involves the introduction of the tetrazole ring. This can be achieved by reacting the benzylpiperidine intermediate with sodium azide and a suitable nitrile compound under acidic conditions to form the tetrazole ring.

    Formation of Benzamide Linkage: The final step involves the coupling of the tetrazole-substituted benzylpiperidine with a benzoyl chloride derivative to form the benzamide linkage.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(1-benzylpiperidin-4-yl)-3-(1H-tetrazol-1-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups on the benzamide or tetrazole rings are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, or halides, often under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(1-benzylpiperidin-4-yl)-3-(1H-tetrazol-1-yl)benzamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and infectious diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(1-benzylpiperidin-4-yl)-3-(1H-tetrazol-1-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that trigger therapeutic responses.

Comparison with Similar Compounds

Similar Compounds

    N-(1-benzylpiperidin-4-yl)-4-(5-methyl-1H-tetrazol-1-yl)benzamide: This compound has a similar structure but with a methyl group on the tetrazole ring.

    N-(1-benzylpiperidin-4-yl)-3-(1H-tetrazol-1-yl)benzoic acid: This compound has a carboxylic acid group instead of the benzamide linkage.

Uniqueness

N-(1-benzylpiperidin-4-yl)-3-(1H-tetrazol-1-yl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its benzylpiperidine and tetrazole moieties contribute to its potential as a versatile compound in various scientific applications.

Properties

IUPAC Name

N-(1-benzylpiperidin-4-yl)-3-(tetrazol-1-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N6O/c27-20(17-7-4-8-19(13-17)26-15-21-23-24-26)22-18-9-11-25(12-10-18)14-16-5-2-1-3-6-16/h1-8,13,15,18H,9-12,14H2,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKILRRLWJCEVRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1NC(=O)C2=CC(=CC=C2)N3C=NN=N3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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